1-(2-Chloroethyl)piperidin-3-OL
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Overview
Description
1-(2-Chloroethyl)piperidin-3-OL is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 1-(2-Chloroethyl)piperidin-3-OL can be achieved through several methods. One common approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which provides a straightforward route to cyclic amines . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of six-membered cyclic amines . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
1-(2-Chloroethyl)piperidin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized piperidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions include N-oxides, reduced piperidines, and substituted piperidines .
Scientific Research Applications
1-(2-Chloroethyl)piperidin-3-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Biology: It is used in the study of biological pathways and interactions involving piperidine-containing compounds.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperidin-3-OL involves its interaction with molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival, proliferation, and apoptosis . These interactions contribute to the compound’s therapeutic effects, such as anticancer activity.
Comparison with Similar Compounds
1-(2-Chloroethyl)piperidin-3-OL can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Piperidinone: A derivative with a carbonyl group, known for its potential activity against various cancers.
Piperine: An alkaloid found in black pepper, with significant antioxidant and anticancer properties.
The uniqueness of this compound lies in its chloroethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)piperidin-3-ol |
InChI |
InChI=1S/C7H14ClNO/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6H2 |
InChI Key |
MZDLBVUECPMDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCl)O |
Origin of Product |
United States |
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